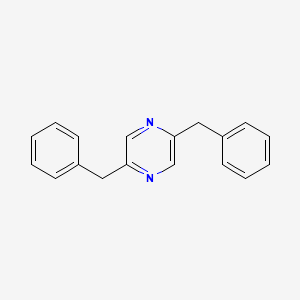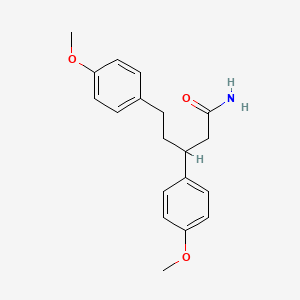
Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with nitromethane and ammonium acetate in glacial acetic acid to form 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine, p-methoxy-α-methyl-: Similar structure with a methoxy group and an amine functionality.
4-Methoxyamphetamine: Contains a methoxy group and an amine, similar to the target compound.
4-Methoxybenzylamine: Another compound with a methoxy group and an amine functionality.
Uniqueness
Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- is unique due to its combination of a benzene ring with methoxy groups and a pentanamide chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
75436-84-9 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C19H23NO3/c1-22-17-9-4-14(5-10-17)3-6-16(13-19(20)21)15-7-11-18(23-2)12-8-15/h4-5,7-12,16H,3,6,13H2,1-2H3,(H2,20,21) |
InChI Key |
GWDFIFGQRMJJMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(CC(=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


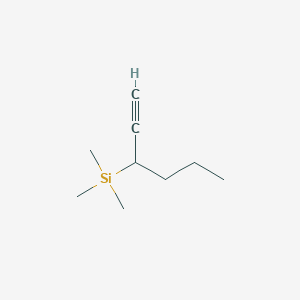
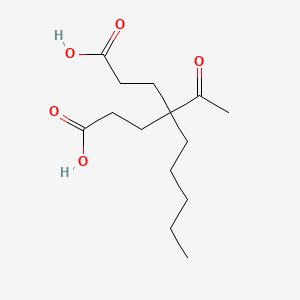

![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
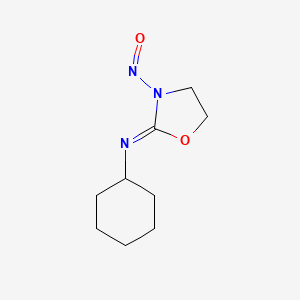

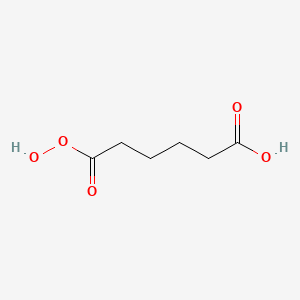
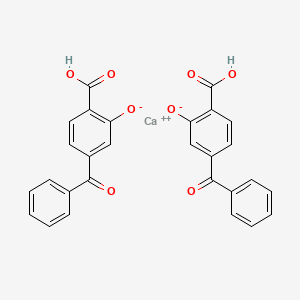
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
